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Introduction
Delamanid, a derivative of the nitro-dihydro-imidazooxazole class of compounds, is a potent

anti-mycobacterial agent. It is a pro-drug that requires activation within Mycobacterium

tuberculosis to exert its therapeutic effect. These application notes provide a comprehensive

overview of Delamanid's dosage, administration, and relevant experimental protocols for

preclinical and clinical research settings.

Mechanism of Action
Delamanid is activated by the deazaflavin-dependent nitroreductase (Ddn) enzyme in

Mycobacterium tuberculosis. This activation process is dependent on the F420 coenzyme and

its associated signaling pathway. Once activated, Delamanid inhibits the synthesis of methoxy-

mycolic and keto-mycolic acids, which are essential components of the mycobacterial cell wall.

This disruption of the cell wall integrity ultimately leads to bacterial cell death.
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Caption: Delamanid's Mechanism of Action.

Dosage and Administration
Clinical Dosage
Dosage recommendations for Delamanid are based on clinical trials in patients with multidrug-

resistant tuberculosis (MDR-TB).
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Population Dosage Duration
Administration
Notes

Adults 100 mg twice daily 6 months

Administered with an

optimized background

regimen (OBR).[1]

Adolescents (12 to

<18 years)
100 mg twice daily 6 months

Administered with an

OBR.[2]

Children (6 to <12

years)
50 mg twice daily 6 months

Administered with an

OBR.[2]

Children (3 to <6

years)

25 mg twice daily

(dispersible tablet)
6 months

Administered with an

OBR.[2]

Preclinical Dosage
Dosages for preclinical studies vary depending on the animal model and the experimental

objectives.

Animal Model Dosage Range
Route of
Administration

Reference

Mouse 10 - 100 mg/kg/day Oral gavage

Based on

pharmacokinetic/phar

macodynamic studies.

Guinea Pig 10 - 50 mg/kg/day Oral gavage
Used in efficacy and

safety studies.

Experimental Protocols
In Vitro Susceptibility Testing: Broth Microdilution
Method
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of Delamanid

against M. tuberculosis.
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Materials:

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

Delamanid stock solution (in DMSO).

96-well microtiter plates.

M. tuberculosis inoculum.

Protocol:

Prepare serial twofold dilutions of Delamanid in 7H9 broth in the microtiter plates. The final

concentrations should typically range from 0.001 to 8 µg/mL.[3]

Prepare a standardized inoculum of M. tuberculosis (e.g., H37Rv) to a final concentration of

approximately 5 x 10^5 CFU/mL.

Inoculate each well with the bacterial suspension. Include a drug-free control well and a

sterile control well.

Seal the plates and incubate at 37°C.

Read the results after 7-14 days of incubation. The MIC is defined as the lowest

concentration of Delamanid that inhibits visible growth of M. tuberculosis.

In Vivo Efficacy Study: Murine Model of Tuberculosis
This protocol outlines a general procedure for evaluating the efficacy of Delamanid in a mouse

model of chronic tuberculosis.

Materials:

BALB/c mice.

M. tuberculosis H37Rv strain.

Aerosol exposure chamber.
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Delamanid formulation for oral gavage.

Middlebrook 7H11 agar plates.

Protocol:

Infect mice with a low-dose aerosol of M. tuberculosis H37Rv to establish a chronic infection

in the lungs.

Four to six weeks post-infection, confirm the bacterial load in the lungs of a subset of mice

by plating lung homogenates on 7H11 agar and counting colony-forming units (CFUs).

Initiate treatment with Delamanid via oral gavage at the desired dose (e.g., 25 mg/kg/day).

Include a vehicle control group.

Treat the mice for a specified duration (e.g., 4-8 weeks).

At the end of the treatment period, euthanize the mice, aseptically remove the lungs, and

homogenize the tissue.

Prepare serial dilutions of the lung homogenates and plate on 7H11 agar.

Incubate the plates at 37°C for 3-4 weeks and count the CFUs to determine the bacterial

load in the lungs.

Compare the CFU counts between the Delamanid-treated and control groups to assess

efficacy.
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Caption: Workflow for In Vivo Efficacy Study.
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Clinical Trial Protocol: Phase III Study in MDR-TB
Patients
This is a summarized protocol based on publicly available information for a Phase III,

multicenter, randomized, double-blind, placebo-controlled trial.[4][5][6]

Objective: To evaluate the efficacy and safety of Delamanid administered for 6 months with an

OBR in patients with pulmonary MDR-TB.

Patient Population: Adults with pulmonary MDR-TB confirmed by sputum culture.

Study Design:

Screening Phase: Assess eligibility criteria, including confirmation of MDR-TB, and obtain

informed consent.

Randomization: Eligible patients are randomized to receive either Delamanid (100 mg twice

daily for 2 months, followed by 200 mg once daily for 4 months) plus OBR, or placebo plus

OBR.

Treatment Phase (6 months): Patients receive the assigned treatment and are monitored

regularly.

Follow-up Phase: Patients are followed up after the treatment period to assess long-term

outcomes.

Assessments:

Efficacy: The primary endpoint is the proportion of patients with sputum culture conversion at

2 months. Secondary endpoints include time to sputum culture conversion and treatment

outcome at 24 months.

Safety: Monitor adverse events, vital signs, electrocardiograms (ECGs) for QT interval

prolongation, and laboratory parameters.

Pharmacokinetics: Collect blood samples at specified time points to determine Delamanid

plasma concentrations.[1]
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Caption: Clinical Trial Workflow.

Safety and Tolerability
In clinical trials, Delamanid has been generally well-tolerated. The most common adverse

events include nausea, vomiting, and dizziness. A key safety concern is the potential for QT

interval prolongation, which requires regular ECG monitoring, especially when co-administered

with other QT-prolonging drugs.

Conclusion
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These application notes provide a foundational guide for the dosage and administration of

Delamanid in research and development. The provided protocols are intended as a starting

point and should be adapted and optimized for specific experimental needs, adhering to all

relevant safety and ethical guidelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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